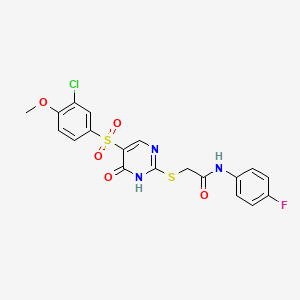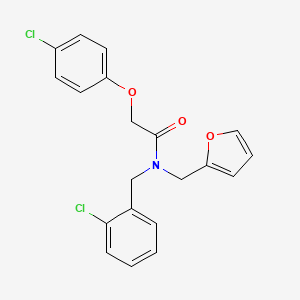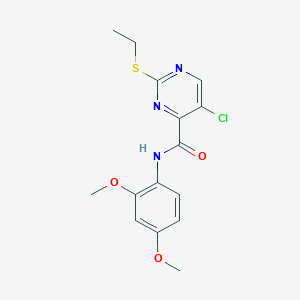![molecular formula C26H21N3O6S B14994317 Ethyl 4-[(2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate](/img/structure/B14994317.png)
Ethyl 4-[(2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by its unique structure, which includes a benzofuro[3,2-D]pyrimidine core, a furylmethyl group, and an ethyl benzoate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzofuro[3,2-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Furylmethyl Group: This is achieved through a substitution reaction where the furylmethyl group is introduced to the benzofuro[3,2-D]pyrimidine core.
Attachment of the Sulfanyl Group: The sulfanyl group is then attached to the intermediate compound through a thiolation reaction.
Acetylation and Amination: The final steps involve acetylation and amination to introduce the ethyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may vary, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ethyl 4-[(2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Ethyl 4-[(2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate can be compared with other benzofuran derivatives:
Similar Compounds: Compounds such as Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate share structural similarities.
Uniqueness: The presence of the furylmethyl group and the specific arrangement of functional groups make Ethyl 4-[(2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate unique in its class.
Propriétés
Formule moléculaire |
C26H21N3O6S |
|---|---|
Poids moléculaire |
503.5 g/mol |
Nom IUPAC |
ethyl 4-[[2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H21N3O6S/c1-2-33-25(32)16-9-11-17(12-10-16)27-21(30)15-36-26-28-22-19-7-3-4-8-20(19)35-23(22)24(31)29(26)14-18-6-5-13-34-18/h3-13H,2,14-15H2,1H3,(H,27,30) |
Clé InChI |
PKHJIJBUQMATES-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl {5-[(2-chlorobenzyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B14994238.png)
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B14994239.png)

![2-(2,2-dimethylpropyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B14994249.png)
![2-(4-methoxyphenyl)-5-(2-oxo-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B14994264.png)

![4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B14994278.png)
![7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B14994285.png)
![N-(4-methoxyphenyl)-3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B14994293.png)
![N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B14994311.png)
![Diethyl {2-(4-chlorophenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B14994312.png)
![4-chloro-N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B14994322.png)
![4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B14994325.png)

